molecular formula C5H8BrNO2 B2490943 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 1194710-09-2

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B2490943
CAS No.: 1194710-09-2
M. Wt: 194.028
InChI Key: DQHCGRUPKXGSBU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 2102411-45-8) is a chiral oxazolidinone derivative with the molecular formula C₅H₈BrNO₂ and a molecular weight of 194.03 g/mol . Its structure features a bromomethyl substituent at position 5 and a methyl group at position 3 of the oxazolidinone ring. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in asymmetric synthesis and pharmaceutical development due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCGRUPKXGSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

Epibromohydrin (2-bromomethyl-oxirane) reacts with methyl isocyanate in anhydrous DMF at 90–100°C, facilitated by lithium bromide (LiBr). The isocyanate’s nitrogen attacks the less substituted epoxide carbon, forming a zwitterionic intermediate that cyclizes to the oxazolidinone. The bromomethyl group originates from epibromohydrin, while the 3-methyl substituent derives from methyl isocyanate.

Example Protocol :

  • Reactants : Epibromohydrin (0.03 mol), methyl isocyanate (0.03 mol), LiBr (0.1–0.2 g).
  • Conditions : DMF solvent, 90°C, 3 hours.
  • Workup : Quench with ice-water, filter, recrystallize from methanol.
  • Yield : 80–85% (theoretical).

Challenges include handling volatile methyl isocyanate, necessitating rigorous temperature control and inert atmospheres.

Post-Synthetic Halogenation of Oxazolidinone Precursors

Alternative routes modify preformed oxazolidinones to introduce the bromomethyl group. PMC10880940 describes alkylation using bromomethylating agents, though adaptations are required for 3-methyl derivatives.

Bromomethylation via Alkylation

A 3-methyl-oxazolidin-2-one intermediate undergoes bromomethylation at position 5 using bromomethyl methyl ether (BMME) or bromine sources like N-bromosuccinimide (NBS).

Example Protocol :

  • Substrate : 3-Methyl-1,3-oxazolidin-2-one (1.0 eq).
  • Brominating Agent : BMME (1.2 eq), CuI catalyst.
  • Conditions : DMF, 80°C, 2 hours.
  • Yield : 70–75%.

This method avoids hazardous isocyanates but requires stoichiometric brominating agents, increasing cost.

Catalytic Ring-Closure of Bromoamino Alcohols

Cyclization of 2-bromo-1-(methylamino)propan-3-ol represents a third pathway. The amino alcohol forms via nucleophilic substitution of a bromoepoxide with methylamine, followed by acid-catalyzed cyclization.

Example Protocol :

  • Synthesis of Amino Alcohol : Epibromohydrin + methylamine (2.0 eq) in THF, 0°C, 12 hours.
  • Cyclization : HCl (cat.), reflux, 4 hours.
  • Yield : 65–70% (unoptimized).

This method’s efficiency is limited by competing side reactions, necessitating precise stoichiometry.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Epoxide-Isocyanate Epibromohydrin, LiBr 90°C, DMF, 3h 80–85% High yield, scalable Hazardous isocyanates
Post-Synthetic Halogenation BMME, CuI 80°C, DMF, 2h 70–75% Avoids isocyanates Costly reagents, moderate yields
Amino Alcohol Cyclization Methylamine, HCl Reflux, 4h 65–70% Simple starting materials Low yield, side reactions

Optimization Strategies and Industrial Considerations

Catalyst Screening

Lithium halides (LiBr, LiCl) enhance reaction rates in epoxide-isocyanate methods by polarizing the epoxide. Testing alternative catalysts like tetrabutylammonium bromide (TBAB) could reduce temperatures.

Solvent Effects

DMF outperforms acetonitrile and THF due to its high polarity, stabilizing ionic intermediates. Switching to dimethylacetamide (DMAc) may improve yields at lower temperatures.

Emerging Applications and Derivative Synthesis

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one serves as a precursor for antifungal agents and anticancer compounds. Recent work couples it with triazoles via click chemistry, yielding hybrids with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might introduce a hydroxyl group or convert the bromomethyl group to a carboxyl group.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its bromomethyl substituent enhances its reactivity, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This property makes it an essential building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Transformations
The presence of the bromomethyl group enables the compound to undergo several chemical transformations, including:

  • Nucleophilic substitutions
  • Electrophilic additions
  • Ring-opening reactions

These transformations are crucial for developing new compounds with desired properties.

Medicinal Chemistry

Antibacterial Activity
Research indicates that 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one may exhibit antibacterial properties. Preliminary studies suggest its potential against various bacterial strains, including both Gram-positive and Gram-negative pathogens. Its electrophilic nature allows it to interact with biological macromolecules, which may lead to modifications affecting cellular functions .

Case Studies
A study focused on oxazolidinone derivatives highlighted the importance of structural modifications in enhancing antibacterial activity against resistant strains of Escherichia coli and Pseudomonas aeruginosa. The findings showed that small changes in molecular structure could significantly improve the compound's efficacy against these pathogens .

CompoundActivity AgainstNotes
This compoundGram-positive & Gram-negativeElectrophilic interactions with proteins and nucleic acids
LinezolidPrimarily Gram-positiveResistance issues observed
Oxazolidinone analogues (e.g., 3e, 8d)Broad-spectrumEffective against resistant strains

Pharmaceutical Development

CETP Inhibition
Another application of compounds related to this compound includes their role as cholesteryl ester transfer protein (CETP) inhibitors. These compounds can help raise high-density lipoprotein cholesterol levels while lowering low-density lipoprotein cholesterol levels, making them beneficial for treating cardiovascular diseases .

Potential Therapeutic Uses
The therapeutic potential extends to conditions such as:

  • Atherosclerosis
  • Dyslipidemia
  • Metabolic syndrome

The ability of these compounds to modulate lipid profiles presents opportunities for developing new treatments for cardiovascular disorders .

Industrial Applications

In industrial settings, the compound's reactivity allows for its use in continuous flow reactors, optimizing production efficiency while ensuring safety and consistency in reaction conditions. This method is particularly advantageous for large-scale synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, and other biomolecules. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Structural Variations and Physical Properties

The following table summarizes key structural and physical differences between 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one and its analogs:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Methyl Bromomethyl C₅H₈BrNO₂ 194.03 2102411-45-8 Chiral synthon for asymmetric synthesis; reactive bromomethyl group for alkylation .
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one 4-Methoxyphenyl Bromomethyl C₁₁H₁₂BrNO₃ 286.12 121082-86-8 Enhanced steric bulk; potential use in drug design due to aromatic substitution .
5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one Cyclohexyl Bromomethyl C₁₀H₁₆BrNO₂ 262.15 N/A Aliphatic substitution improves lipophilicity; limited literature data .
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one tert-Butyl Bromomethyl C₈H₁₄BrNO₂ 236.11 142930-32-3 Bulky tert-butyl group may hinder reactivity; no reported biological activity .
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl Chloromethyl C₁₀H₁₀ClNO₂ 211.65 711-85-3 Chloromethyl group less reactive than bromomethyl; used in cross-coupling reactions .

Key Observations:

  • Steric Effects: Bulky substituents (e.g., tert-butyl, cyclohexyl) at position 3 reduce reactivity by hindering access to the bromomethyl group .
  • Electronic Effects: Aromatic substituents (e.g., 4-methoxyphenyl) introduce electron-donating/withdrawing effects, altering stability and interaction with biological targets .
  • Reactivity: Bromomethyl derivatives exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to bromine’s superior leaving-group ability .

Biological Activity

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a bromomethyl substituent that enhances its reactivity. This structure allows it to serve as an important intermediate in the development of pharmaceuticals and agrochemicals. The presence of the bromomethyl group enables nucleophilic substitution reactions, facilitating interactions with various biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromomethyl group can form covalent bonds with nucleophiles in biological systems, potentially leading to the inhibition of enzyme activity or alteration of protein functions. This mechanism positions the compound as a candidate for drug development, particularly in the context of antibacterial and anticancer therapies.

Antibacterial Properties

Preliminary studies indicate that this compound may exhibit antibacterial properties. It has been investigated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Research has shown that small structural modifications can enhance its efficacy against resistant strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

In addition to its antibacterial potential, this compound has shown promise in anticancer applications. Its ability to modify proteins and nucleic acids through electrophilic reactions may contribute to its therapeutic effects in cancer treatment. Further investigations are necessary to elucidate the specific pathways through which it exerts these effects.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar oxazolidinone derivatives. For instance:

  • Structure-Uptake Relationship Studies : Research has demonstrated that modifications in the molecular structure can significantly influence the uptake and accumulation of oxazolidinones in bacterial cells. This is crucial for overcoming efflux mechanisms that confer resistance .
  • Synthesis and Evaluation : Several analogues of oxazolidinones have been synthesized and evaluated for their antimicrobial activity. Notably, compounds exhibiting structural similarities to this compound have been identified as effective against multiple bacterial pathogens .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntibacterial, Anticancer
LinezolidStructureAntibacterial (Gram-positive)
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-oneStructureAntimicrobial

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethyl oxazolidinones are often prepared by reacting precursor alcohols with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions. Evidence from analogous oxazolidinone syntheses (e.g., X-ray-characterized derivatives ) suggests using aprotic solvents (e.g., CH₂Cl₂) and low temperatures (0–25°C) to minimize side reactions. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients). Reported yields for similar compounds range from 60–85% .

  • Key Parameters Table :

ParameterTypical ConditionsImpact on Yield
SolventCH₂Cl₂, THFHigher in polar aprotic
Temperature0–25°CLower temps reduce decomposition
Brominating AgentPBr₃, HBr/AcOHPBr₃ preferred for selectivity
Reaction Time4–8 hoursLonger times increase byproducts

Q. How is this compound characterized structurally and quantitatively?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies the bromomethyl group (δ ~3.8–4.2 ppm for CH₂Br) and oxazolidinone carbonyl (δ ~155–160 ppm) .
  • X-ray Crystallography : Used to confirm stereochemistry and bond angles (e.g., oxazolidinone ring geometry ).
  • HPLC-MS : Quantifies purity (>95% required for research-grade material) and detects impurities like de-brominated byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber glass under inert gas (Ar/N₂) to prevent light/moisture degradation .
  • Handling : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with 10% NaHCO₃ solution to neutralize HBr byproducts .
  • Disposal : Treat with ethanolamine to quench reactive bromine before disposal .

Q. What role does this compound play in heterocyclic chemistry?

  • Methodological Answer : It serves as a versatile electrophile in nucleophilic substitutions (e.g., coupling with amines, thiols) to generate functionalized oxazolidinones. These derivatives are precursors for chiral auxiliaries in asymmetric synthesis or pharmacophores in drug discovery .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity vary under different catalytic or photolytic conditions?

  • Methodological Answer : The C-Br bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating radicals for C-C bond formation. In Pd-catalyzed cross-couplings (e.g., Suzuki), the bromomethyl group requires bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Comparative studies show 60–75% coupling efficiency with arylboronic acids .

Q. What strategies mitigate thermal or hydrolytic instability during synthetic applications?

  • Methodological Answer :
  • Thermal Stability : DSC/TGA analysis reveals decomposition >120°C. Reactions should avoid reflux in high-boiling solvents (e.g., DMF) .
  • Hydrolytic Stability : Kinetic studies in buffered solutions (pH 7.4) show t₁/₂ = 24 hours. Use anhydrous solvents (molecular sieves) and low temperatures to extend stability .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states to predict attack at the bromomethyl carbon vs. oxazolidinone carbonyl. For example, nucleophilic attack at BrCH₂- is favored (ΔG‡ = 18–22 kcal/mol) over carbonyl (ΔG‡ = 30–35 kcal/mol) .

Q. How can conflicting NMR data in literature be resolved for this compound?

  • Methodological Answer : Contradictions in δ values (e.g., CH₂Br shifts) arise from solvent polarity or concentration effects. Standardize measurements in CDCl₃ at 25°C and compare with X-ray data (e.g., bond distances correlate with electronic environments ).

Q. What are the applications of this compound in asymmetric synthesis?

  • Methodological Answer : As a chiral building block, it integrates into fluorinated oxazolidinone auxiliaries for enantioselective aldol or Diels-Alder reactions. For example, derivatives with heptadecafluorooctyl chains enable phase-tagging in fluorous synthesis (e.g., 85% ee reported ).

Data Contradiction Analysis Table

ParameterStudy A Study B Resolution Strategy
Purity (HPLC)97%95%Compare column type (C18 vs. phenyl)
CH₂Br ¹H NMR (ppm)4.05 (s)3.92 (s)Verify solvent (CDCl₃ vs. DMSO-d6)
Mp (°C)72–7461–63Assess polymorphic forms via X-ray

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